2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic Acid
Description
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-12-4-6-14(7-5-12)22(19,20)16(11-15(17)18)9-8-13-3-2-10-21-13/h2-7,10H,8-9,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFMJMVUWQZZQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic acid typically involves multiple steps, starting with the preparation of the core thiophene and phenylsulfonyl components. These components are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include nucleophilic substitution reactions, where the thiophene derivative acts as a nucleophile, and the phenylsulfonyl group serves as the electrophile.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce corresponding amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: In biological research, 2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: The compound has potential medicinal applications, including the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mechanism of Action
The mechanism by which 2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in various applications. The exact mechanism may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table highlights structural analogs and their distinguishing features:
Physicochemical and Pharmacological Comparisons
- Lipophilicity : The target compound’s 4-methylphenyl and thiophenylethyl groups likely increase lipophilicity compared to analogs with methoxy (e.g., ) or hydroxyl substituents (e.g., ). This may enhance membrane permeability but reduce aqueous solubility .
- Biological Activity: Sulfonamide-acetic acid derivatives (e.g., Wy-14,643 in ) are known peroxisome proliferators linked to hepatocarcinogenesis in rodents. The target compound’s sulfonamide group suggests similar metabolic interactions, though its thiophene moiety may alter receptor specificity .
- Synthetic Yields : Analogous compounds (e.g., ) report low yields (13–20%) after HPLC purification, indicating challenging synthesis pathways for sulfonamide-acetic acids. The target compound likely requires similar rigorous purification .
Research Findings and Implications
Enzyme Inhibition Potential
Compounds like 2-((4-((4-chlorophenyl)methylsulfonamido)-1-hydroxynaphthalen-2-yl)thio)acetic acid () demonstrate kinase inhibition via sulfonamide-thioether interactions. The target compound’s thiophenylethyl group may similarly engage hydrophobic enzyme pockets, suggesting utility in targeting thiol-dependent enzymes .
Biological Activity
2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic acid, also referred to as a sulfonamide derivative, has garnered attention for its potential therapeutic applications. This compound is characterized by its unique structural features which contribute to its biological activity, particularly in the fields of anti-inflammatory and anticancer research.
Chemical Structure and Properties
The chemical formula for this compound is . The compound comprises a thiophene ring and a sulfonamide group, which are known to enhance biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 319.37 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. It has been shown to target microsomal prostaglandin E synthase-1 (mPGES-1), which plays a crucial role in the biosynthesis of prostaglandins, particularly during inflammatory responses. By inhibiting mPGES-1, the compound reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies demonstrated that the compound effectively reduced the levels of inflammatory cytokines in cell cultures exposed to inflammatory stimuli. The IC50 values for inhibition of mPGES-1 were reported in the low micromolar range, suggesting potent biological activity .
Anticancer Activity
In addition to its anti-inflammatory properties, this compound has shown promise in cancer research. Studies have indicated that it induces cell cycle arrest and apoptosis in various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The mechanism involves modulation of key signaling pathways associated with cell proliferation and survival .
Case Studies
-
Study on Inhibition of mPGES-1
- Objective : To evaluate the inhibitory effect on mPGES-1.
- Method : In vitro assays using A549 cell lines.
- Results : Compound exhibited an IC50 value of approximately 5 µM, significantly inhibiting PGE2 production.
-
Anticancer Activity Assessment
- Objective : To assess cytotoxic effects on cancer cells.
- Method : MTT assay conducted on MCF7 and A549 cells.
- Results : Induced G0/G1 phase arrest at 24 hours with increased subG0/G1 fractions at 48 and 72 hours, indicating apoptosis.
Comparative Analysis
The biological activity of this compound can be compared with other sulfonamide derivatives:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | ~5 | Anti-inflammatory |
| Sulfanilamide | ~30 | Antimicrobial |
| Celecoxib | ~10 | Selective COX-2 inhibitor |
Q & A
Q. What strategies mitigate byproduct formation during sulfonylation reactions?
- Optimize reaction stoichiometry (e.g., sulfonyl chloride:amine ratio) and use scavengers (e.g., triethylamine) to neutralize HCl byproducts. Low-temperature stepwise addition reduces side reactions .
Methodological Considerations
Designing a reproducible synthesis protocol for scale-up:
- Document temperature, stirring rate, and reagent addition order meticulously. Use Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading) affecting yield .
Interpreting contradictory cytotoxicity data across cell lines:
- Perform transcriptomic profiling to identify cell-specific expression of transporters or metabolizing enzymes. Validate using siRNA knockdown or isoform-selective inhibitors .
Assessing the compound’s potential as a metal-chelating agent:
- Conduct titration calorimetry (ITC) with transition metals (e.g., Cu²⁺, Fe³⁺). Analyze coordination complexes via X-ray Absorption Spectroscopy (XAS) .
Data Analysis and Reporting
Best practices for reporting synthetic yields and characterization:
- Include yields for each step, NMR chemical shifts (δ in ppm), IR bands (cm⁻¹), and chromatographic conditions. Cross-reference with prior studies to highlight reproducibility or deviations .
Addressing irreproducibility in biological assays:
- Standardize cell culture conditions (e.g., passage number, serum batch). Use positive controls and blinded analysis to minimize bias. Publish raw data and statistical methods transparently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
